molecular formula C14H13N5O3S B2681996 N-(4-methoxyphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide CAS No. 877638-10-3

N-(4-methoxyphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide

Cat. No.: B2681996
CAS No.: 877638-10-3
M. Wt: 331.35
InChI Key: RZCNPJGCRBWMAY-UHFFFAOYSA-N
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Description

Historical Development of Triazolo[4,3-a]Pyrimidine Research

The triazolopyrimidine scaffold emerged as a pharmacologically relevant structure in the mid-20th century, with early synthetic efforts focusing on annulation strategies to fuse triazole and pyrimidine rings. A pivotal advancement occurred in 2008 with the isolation of essramycin, the first natural triazolopyrimidine antibiotic, from Streptomyces species. This discovery validated the scaffold’s biological relevance and spurred interest in synthetic analogs. For instance, chlorosulfonation studies on 3-methyltriazolo[4,3-a]pyrimidine demonstrated selective substitution at the C-6 position, enabling functionalization for anticancer applications. Contemporary research has expanded into antiviral and antitubercular domains, exemplified by triazolopyrimidines inhibiting SARS-CoV-2 main protease (Mpro) with binding affinities surpassing clinical controls like Nelfinavir.

Recent synthetic innovations include one-pot multicomponent reactions (MCRs) using carboxaldehydes, 3-amino-1,2,4-triazole, and 3-indolyl-3-oxopropanenitrile to generate diverse derivatives under optimized conditions (DMF, triethylamine, 120°C). These methods highlight the scaffold’s adaptability for rapid analog generation.

Significance in Medicinal Chemistry and Drug Discovery

Triazolopyrimidines exhibit broad-spectrum bioactivity, making them indispensable in targeting multidrug-resistant pathogens and complex diseases:

Activity Example Compound Key Finding Source
Antibacterial Compound 3e 4–16-fold more potent than Linezolid
Antitubercular Di-substituted analogs MIC: 0.2–0.5 μM against M. tuberculosis
Antiviral (SARS-CoV-2) Derivatives 111–113 Binding affinity: −8.0 to −8.2 kcal/mol
Anticancer Chlorosulfonated analogs Growth inhibition at 10−7 M

The scaffold’s efficacy stems from its ability to engage diverse targets, including bacterial ribosomes, viral proteases, and eukaryotic kinases. For example, triazolopyrimidine acylsulfonamides inhibit acetohydroxyacid synthase in Mycobacterium tuberculosis, disrupting branched-chain amino acid biosynthesis. Similarly, P2X3 receptor antagonists like compound 26a (IC50 = 54.9 nM) leverage triazolopyrimidine cores to allosterically modulate ion channels, showing promise in neuropathic pain models.

Isomeric Forms of Triazolopyrimidine Structures

Triazolopyrimidines exist in eight isomeric forms, dictated by triazole-pyrimidine fusion patterns. Among these, 1,2,4-triazolo[1,5-a]pyrimidines are thermodynamically favored due to minimized steric strain. However, the triazolo[4,3-a]pyrimidine isomer, as seen in N-(4-methoxyphenyl)-2-((7-oxo-7,8-dihydro-triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide, offers distinct electronic and steric properties. Key structural features include:

  • C7 Substituent : A two-carbon chain terminating in an aromatic group enhances antitubercular potency.
  • C5 Aromatic Rings : Non-substituted rings improve metabolic stability while maintaining target affinity.
  • C2 Position : Unsubstituted C2 is critical for activity, as alkyl or aryl groups induce steric clashes.

This isomer’s planar geometry facilitates π-π stacking with enzyme active sites, as observed in SARS-CoV-2 Mpro inhibitors.

Thioacetamide-Containing Heterocycles as Pharmacophores

Thioacetamide moieties, characterized by a thioether linkage (C–S–C), enhance pharmacokinetic properties through:

  • Electron Delocalization : The sulfur atom’s polarizability stabilizes charge-transfer interactions with target residues.
  • Hydrogen Bonding : The acetamide carbonyl acts as a hydrogen bond acceptor, improving binding affinity.
  • Metabolic Resistance : Thioethers resist oxidative degradation compared to ethers or amines.

In the query compound, the thioacetamide bridge connects the triazolopyrimidine core to a 4-methoxyphenyl group, mimicking successful derivatives like compound 26a , where cyclopropane substituents improved P2X3 receptor selectivity. This design leverages sulfur’s dual role as a hydrogen bond donor and hydrophobic anchor, optimizing target engagement.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[(7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3S/c1-22-10-4-2-9(3-5-10)15-12(21)8-23-14-18-17-13-16-11(20)6-7-19(13)14/h2-7H,8H2,1H3,(H,15,21)(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCNPJGCRBWMAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C=CC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrimidine ring.

    Introduction of the Thioacetamide Group: The triazolopyrimidine intermediate is then reacted with a thioacetamide derivative under nucleophilic substitution conditions.

    Attachment of the Methoxyphenyl Group: Finally, the methoxyphenyl group is introduced through electrophilic aromatic substitution or via a coupling reaction using a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can target the triazolopyrimidine ring or the thioacetamide group, leading to different reduced forms.

    Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Medicinal Chemistry and Pharmacological Applications

The compound belongs to the class of 1,2,4-triazole derivatives, which have been shown to exhibit a wide range of biological activities including:

  • Antimicrobial Activity : Compounds with triazole and thiourea moieties have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives containing the triazolo[3,4-b]thiadiazole structure displayed potent activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
  • Antifungal Properties : The triazole scaffold is well-known for its antifungal potential. Studies indicate that these compounds can inhibit fungal growth effectively, making them candidates for treating fungal infections .
  • Antiviral Activity : Some derivatives have shown promise as antiviral agents. Their mechanism often involves the inhibition of viral replication or interference with viral enzymes .

Case Studies and Research Findings

Several research studies have documented the efficacy of this compound in various applications:

Study Findings Reference
Study on Antimicrobial ActivityDemonstrated significant antibacterial activity against drug-resistant strains of bacteria.
Research on Antiviral PropertiesShowed potential in inhibiting viral replication in vitro.
Investigation of Enzyme InhibitionHighlighted strong inhibitory effects on alkaline phosphatases linked to anti-cancer properties.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazolopyrimidine core is known to interact with nucleic acids and proteins, potentially disrupting biological processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide: shares structural similarities with other triazolopyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The methoxy group enhances its solubility and reactivity, while the thioacetamide moiety contributes to its ability to form stable complexes with metal ions and other biomolecules.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Biological Activity

N-(4-methoxyphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a complex heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structural Overview

The compound features a triazole ring fused with a pyrimidine structure, enhanced by the presence of a methoxyphenyl group. The molecular formula is C20H18N6O3SC_{20}H_{18}N_{6}O_{3}S, with a molecular weight of 422.5 g/mol. The structural uniqueness contributes to its biological activity.

PropertyValue
Molecular FormulaC20H18N6O3S
Molecular Weight422.5 g/mol
IUPAC Name2-[[6-(4-methoxyphenyl)-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide
InChI KeyZPZIMGXSKXLKRK-UHFFFAOYSA-N

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It has been identified as an inhibitor of various enzymes including carbonic anhydrase and cholinesterase. These interactions disrupt metabolic pathways critical for cellular function and proliferation.
  • Binding Affinity : The triazole and pyrimidine rings facilitate strong hydrogen bonding and van der Waals interactions with target proteins, enhancing binding affinity and specificity.

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Compounds related to triazoles have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL in some derivatives .

Anticancer Properties

Several studies have highlighted the potential anticancer effects of triazole derivatives:

  • Mechanisms : These compounds may induce apoptosis in cancer cells through the inhibition of specific signaling pathways involved in cell survival and proliferation.
  • Case Studies : For example, certain triazole derivatives have been shown to inhibit tumor growth in xenograft models by targeting angiogenesis pathways .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties:

  • In vitro Studies : Research demonstrates that it can reduce the expression levels of inflammatory markers such as iNOS and COX-2 in RAW264.7 cells, suggesting potential applications in treating inflammatory diseases .

Research Findings

A summary of key findings from recent studies includes:

  • Antimicrobial Activity : Compounds derived from the triazole scaffold showed high antibacterial activity against various pathogens.
  • Anticancer Activity : Triazole derivatives exhibited significant cytotoxicity against several cancer cell lines.
  • Anti-inflammatory Activity : Demonstrated efficacy in reducing inflammation through modulation of cytokine production.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of N-(4-methoxyphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide?

The compound is synthesized via nucleophilic substitution or coupling reactions. A typical approach involves:

  • Thioacetamide coupling : Reacting 7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-thiol with chloroacetylated intermediates (e.g., N-(4-methoxyphenyl)chloroacetamide) in the presence of a base like potassium carbonate.
  • Solvent selection : Dimethylformamide (DMF) or ethanol is used to enhance solubility and reaction efficiency.
  • Monitoring : Reaction progress is tracked via TLC (e.g., dichloromethane mobile phase) or NMR spectroscopy .
    Example Protocol :
StepReagents/ConditionsPurpose
1K₂CO₃, DMF, RTBase for deprotonation
2Chloroacetylated intermediateThioether bond formation
3TLC (DCM)Reaction monitoring

Basic: How is the structural integrity of this compound validated post-synthesis?

Key characterization techniques include:

  • 1H/13C NMR : Confirm regiochemistry and substitution patterns. For instance, the methoxy group (-OCH₃) at the 4-position of the phenyl ring shows a singlet near δ 3.8 ppm in 1H-NMR .
  • FTIR : Detect functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetamide moiety) .
  • HRMS : Validate molecular formula (e.g., [M+H]+ calculated vs. observed mass) .

Advanced: How can researchers optimize low yields during the thioacetamide coupling step?

Common issues and solutions:

  • Poor nucleophilicity : Use stronger bases (e.g., NaH) or activate the thiol group via pre-treatment with reducing agents.
  • Side reactions : Control temperature (e.g., 0–5°C for exothermic steps) and avoid excess chloroacetylating agents.
  • Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product from unreacted starting materials .

Advanced: What in vitro assays are recommended to evaluate its potential bioactivity?

Focus on target-specific assays based on structural analogs:

  • Enzyme inhibition : Test against kinases or oxidoreductases (e.g., xanthine oxidase) using spectrophotometric assays monitoring substrate conversion.
  • Cytotoxicity : Screen in cancer cell lines (e.g., MTT assay) with IC₅₀ calculations.
  • Mechanistic studies : Use molecular docking to predict binding interactions with target proteins (e.g., triazolopyrimidine scaffolds in kinase binding pockets) .

Advanced: How to resolve contradictions in biological activity data between structural analogs?

  • SAR analysis : Compare substituent effects (e.g., methoxy vs. ethoxy groups on phenyl rings) using a library of derivatives.
  • Experimental validation : Replicate assays under standardized conditions (pH, temperature, cell line passage number).
  • Data normalization : Use positive controls (e.g., known inhibitors) to calibrate assay sensitivity .

Advanced: What strategies ensure compound stability during storage and biological assays?

  • Storage : Lyophilize and store at -20°C under inert atmosphere (argon) to prevent hydrolysis or oxidation.
  • Buffer compatibility : Pre-test solubility in assay buffers (e.g., PBS, DMSO <1% v/v) to avoid precipitation.
  • Degradation profiling : Use HPLC-MS to identify degradation products under stress conditions (heat, light, humidity) .

Advanced: How to design experiments for scalable synthesis without compromising purity?

  • Flow chemistry : Adapt batch synthesis to continuous flow systems for better temperature/pH control and reduced side products.
  • DoE (Design of Experiments) : Optimize variables (e.g., reagent stoichiometry, reaction time) using statistical models (e.g., response surface methodology) .
  • In-line analytics : Implement real-time FTIR or UV monitoring to detect impurities early .

Basic: What are the key safety considerations when handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • First aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes .

Table 1: Comparative Synthetic Routes

MethodYield (%)Purity (HPLC)Key Advantage
Thioether coupling (K₂CO₃/DMF)75–85>95%Scalable, mild conditions
Flow chemistry80–90>98%Reduced reaction time
Microwave-assisted70–80>90%Energy-efficient

Table 2: NMR Characterization Data

Proton Environmentδ (ppm)MultiplicityAssignment
OCH₃ (4-methoxy)3.82SingletMethoxy group
NH (acetamide)10.1BroadAmide proton
Thioether (S–CH₂)4.15QuartetMethylene bridge

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